Solid Lipid Nanoparticle Formation: Trimyristin Occupies the Critical Functional Boundary Between C12 and C16/C18 Triglycerides
Trimyristin (C14:0) occupies a critical functional threshold in solid lipid nanoparticle (SLN) formation capability, as demonstrated by comparative DSC and X-ray diffraction analysis of melt-homogenized triglyceride dispersions. Tristearin (C18:0) and tripalmitin (C16:0) readily form solid nanoparticles upon storage at common temperatures after preparation [1]. In contrast, trilaurin (C12:0) colloidal dispersions do not form solid particles under identical conditions and must be regarded as emulsions of supercooled melts rather than true nanosuspensions [1]. Trimyristin uniquely exists at the functional boundary, capable of being obtained in either solid or liquid nanoparticle form depending on processing and storage conditions [1]. Furthermore, trimyristin demonstrates a larger incorporation capacity for the lipophilic model drug menadione in its liquid state compared to its solid state, a tunability not observed with the longer-chain analogs [1]. The kinetics of polymorphic transitions after crystallization are slower for longer-chain than for shorter-chain triglycerides, placing trimyristin in an intermediate kinetic regime [1].
| Evidence Dimension | Solid lipid nanoparticle (SLN) formation after melt-homogenization |
|---|---|
| Target Compound Data | Forms solid nanoparticles; can also be obtained in liquid nanoparticle form |
| Comparator Or Baseline | Tristearin (C18:0) and Tripalmitin (C16:0): form solid nanoparticles. Trilaurin (C12:0): does not form solid nanoparticles; remains as supercooled melt emulsion |
| Quantified Difference | Qualitative functional threshold: Trimyristin is the shortest-chain triglyceride among those tested capable of forming solid nanoparticles; trilaurin (C12:0) fails to form solid particles |
| Conditions | Melt-homogenization followed by storage at common temperatures; characterized by DSC and X-ray diffraction |
Why This Matters
Procurement of Trimyristin, rather than trilaurin, is essential for applications requiring true solid lipid nanoparticle formation, while its intermediate chain length offers formulation flexibility unavailable with longer-chain triglycerides.
- [1] Bunjes, H., Westesen, K., & Koch, M. H. J. (1996). Crystallization tendency and polymorphic transitions in triglyceride nanoparticles. International Journal of Pharmaceutics, 129(1-2), 159-173. View Source
